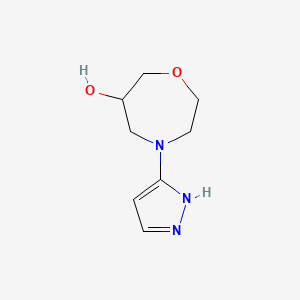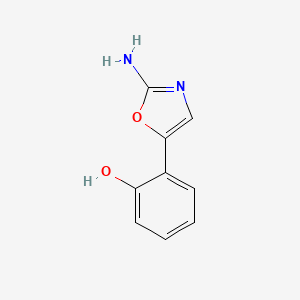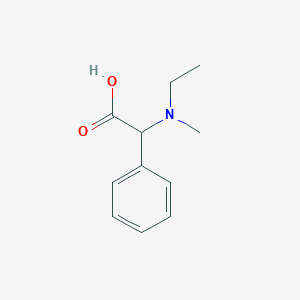
2,4-Diethoxy-1,3-difluoro-5-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diethoxy-1,3-difluoro-5-iodobenzene is an aromatic compound characterized by the presence of iodine, fluorine, and ethoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene typically involves the iodination of a difluorobenzene derivative followed by the introduction of ethoxy groups. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The ethoxylation step may involve the use of ethyl alcohol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and ethoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of iodine, which is a good leaving group.
Oxidation and Reduction: The ethoxy groups can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Deiodinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Diethoxy-1,3-difluoro-5-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene involves its interaction with various molecular targets, depending on the context of its use. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-1,3-difluoro-5-iodobenzene
- 1,3-Dibromo-5-fluoro-2-iodobenzene
- 5-Bromo-1,3-difluoro-2-iodobenzene
Comparison: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene is unique due to the presence of ethoxy groups, which can significantly alter its chemical properties and reactivity compared to similar compounds. The combination of fluorine, iodine, and ethoxy groups provides a distinct set of characteristics that can be leveraged in various applications, making it a valuable compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C10H11F2IO2 |
|---|---|
Molekulargewicht |
328.09 g/mol |
IUPAC-Name |
2,4-diethoxy-1,3-difluoro-5-iodobenzene |
InChI |
InChI=1S/C10H11F2IO2/c1-3-14-9-6(11)5-7(13)10(8(9)12)15-4-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
DJIZVWOCNLGXPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1F)I)OCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B13001754.png)
![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13001755.png)







![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13001783.png)

